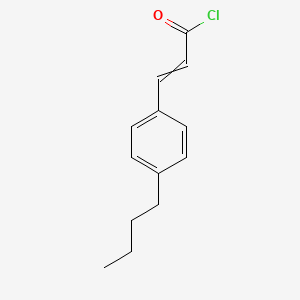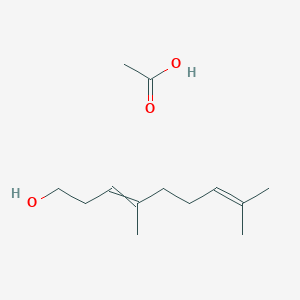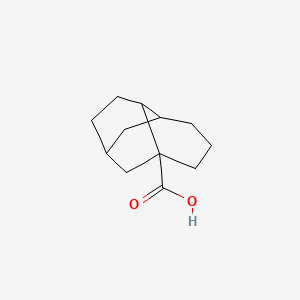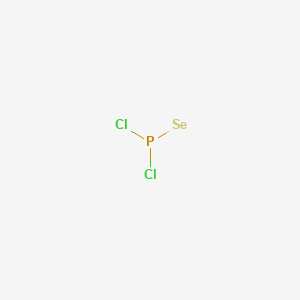
3-(4-Butylphenyl)prop-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Butylphenyl)prop-2-enoyl chloride is an organic compound with the molecular formula C13H15ClO. It is a derivative of prop-2-enoyl chloride, where the hydrogen atoms on the phenyl ring are substituted with a butyl group at the para position. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butylphenyl)prop-2-enoyl chloride typically involves the reaction of 4-butylbenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions with moisture or oxygen. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of flow reactors also minimizes the risk of side reactions and reduces the overall production time.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Butylphenyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(4-butylphenyl)prop-2-enoic acid.
Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as thiols and amines.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Water: Hydrolyzes in the presence of water to form the corresponding acid.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Acids: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-(4-Butylphenyl)prop-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Butylphenyl)prop-2-enoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the butyl group on the phenyl ring.
Benzoyl Chloride: Contains a benzoyl group instead of the prop-2-enoyl group.
Cinnamoyl Chloride: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
3-(4-Butylphenyl)prop-2-enoyl chloride is unique due to the presence of the butyl group on the phenyl ring, which can influence its reactivity and the properties of the products formed. This substitution can affect the compound’s solubility, boiling point, and overall chemical behavior, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
54255-92-4 |
|---|---|
Molekularformel |
C13H15ClO |
Molekulargewicht |
222.71 g/mol |
IUPAC-Name |
3-(4-butylphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C13H15ClO/c1-2-3-4-11-5-7-12(8-6-11)9-10-13(14)15/h5-10H,2-4H2,1H3 |
InChI-Schlüssel |
MSWQGWPMDLCNPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)C=CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635232.png)


![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)

![Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane](/img/structure/B14635257.png)
![1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14635271.png)
![4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14635278.png)
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
